molecular formula C9H10BrCl2N B13646862 (R)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

(R)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13646862
M. Wt: 282.99 g/mol
InChI Key: PBJGOGWNOQWUJM-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indenamines It is characterized by the presence of bromine and chlorine atoms attached to an indene ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of an indene precursor. The resulting intermediate is then subjected to amination reactions to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of ®-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the amine group into other functional groups.

    Substitution: Halogen atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

®-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ®-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the halogen atoms may participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 4-Bromo-6-chloro-1H-indene

Uniqueness

®-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the specific combination of bromine and chlorine atoms on the indene ring, along with the presence of an amine group. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H10BrCl2N

Molecular Weight

282.99 g/mol

IUPAC Name

(1R)-4-bromo-6-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrClN.ClH/c10-8-4-5(11)3-7-6(8)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H/t9-;/m1./s1

InChI Key

PBJGOGWNOQWUJM-SBSPUUFOSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2Br)Cl.Cl

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2Br)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.